molecular formula C23H16Cl3N3OS B2978710 2-[4-[(4-Chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-1-(3,4-dichlorophenyl)ethanone CAS No. 422532-27-2

2-[4-[(4-Chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-1-(3,4-dichlorophenyl)ethanone

Cat. No. B2978710
CAS RN: 422532-27-2
M. Wt: 488.81
InChI Key: XJCKONAAUQRHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of quinazoline, a class of organic compounds with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring . Quinazoline derivatives are known to possess a wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Scientific Research Applications

Synthesis and Chemical Reactivity

Researchers have developed various methods for synthesizing quinazoline derivatives, including those similar to the compound . These methods often involve reactions that introduce functional groups or modify existing ones to explore the chemical reactivity and potential applications of these compounds in medicinal chemistry and other fields.

  • Chemical Modifications and Derivatives : One study reports the synthesis of new 3H-quinazolin-4-one derivatives derived from 3-phenylamino-2-thioxo-3H-quinazolin-4-one. This research highlights the chemical versatility of quinazoline scaffolds for generating compounds with potential antimicrobial activity (Saleh et al., 2004).

Biological Activities

The biological activities of quinazoline derivatives have been a significant area of interest, with studies exploring their antimicrobial, antituberculosis, and cytotoxicity profiles.

  • Antimicrobial and Antituberculosis Activity : Certain quinazoline derivatives have demonstrated promising in vitro activity against Mycobacterium tuberculosis, showcasing their potential as antituberculosis agents. For example, a series of 3-heteroarylthioquinoline derivatives exhibited significant activity against M. tuberculosis H37Rv, indicating the therapeutic potential of these compounds (Chitra et al., 2011).

  • Cytotoxicity Studies : The same series of quinazoline derivatives were evaluated for their cytotoxic effects against mouse fibroblasts, providing insights into their safety profile and potential for further development as therapeutic agents.

Future Directions

Quinazoline derivatives are a promising class of compounds for the development of new drugs due to their wide range of biological activities . Future research could involve synthesizing and testing new quinazoline derivatives, including this compound, to explore their potential as therapeutic agents.

properties

IUPAC Name

2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-1-(3,4-dichlorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl3N3OS/c24-16-8-5-14(6-9-16)12-27-22-17-3-1-2-4-20(17)28-23(29-22)31-13-21(30)15-7-10-18(25)19(26)11-15/h1-11H,12-13H2,(H,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCKONAAUQRHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)SCC(=O)C3=CC(=C(C=C3)Cl)Cl)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.